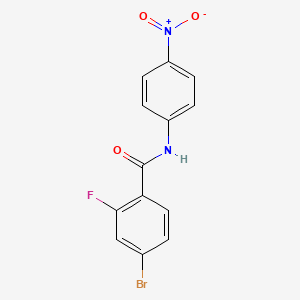

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

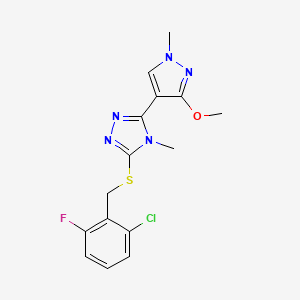

“4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide” is a chemical compound with the molecular formula C13H8BrFN2O3 . It has an average mass of 339.117 Da and a monoisotopic mass of 337.970215 Da .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions. For instance, the synthesis of 4-bromo-2-fluorobenzonitrile involves a two-step reaction with N-bromosuccinimide and CH2Cl2 at 0°C for 45 hours, followed by a reaction with sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) .Wirkmechanismus

Target of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway .

Mode of Action

The mode of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that the compound can form an intramolecular n-h…o hydrogen bond in each molecule .

Action Environment

It’s known that the molecules are linked by weak c-h…o interactions; halogen-halogen interactions are also observed .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide in lab experiments is its unique properties, such as its fluorescent signal in the presence of proteases. Additionally, this compound can be used as a tool for the study of protein-protein interactions and the inhibition of specific enzymes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Zukünftige Richtungen

There are several future directions for the use of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide in scientific research. One direction is the development of new fluorescent probes that can be used for the detection of specific proteases. Another direction is the study of the effects of this compound on specific biological systems, such as the immune system. Additionally, this compound can be used as a tool for the development of new drugs that target specific enzymes involved in disease processes.

Conclusion:

In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been used as a fluorescent probe for the detection of protease activity, a tool for the study of protein-protein interactions, and an inhibitor of the enzyme PDE4. The future directions for the use of this compound in scientific research include the development of new fluorescent probes, the study of its effects on specific biological systems, and the development of new drugs that target specific enzymes involved in disease processes.

Synthesemethoden

The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves several steps. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-nitrophenyl)-4-bromo-2-fluoroaniline. The second step involves the reaction of N-(4-nitrophenyl)-4-bromo-2-fluoroaniline with benzoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide has been widely used in scientific research for its unique properties. This compound has been used as a fluorescent probe for the detection of protease activity. It has also been used as a tool for the study of protein-protein interactions. Additionally, this compound has been used as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFBPSJIOVSKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2620100.png)

![(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620104.png)

![(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620106.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2620108.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2620109.png)

![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide](/img/structure/B2620116.png)

![Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride](/img/structure/B2620121.png)